

Nlrp3-IN-nbc6: An In-Depth Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	NIrp3-IN-nbc6	
Cat. No.:	B15613559	Get Quote

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Introduction

NIrp3-IN-nbc6 (also known as NBC6) is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. NIrp3-IN-nbc6 has emerged as a valuable research tool for dissecting the function of the NLRP3 inflammasome and as a potential therapeutic lead. This technical guide provides a comprehensive overview of the mechanism of action of NIrp3-IN-nbc6, including its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism of Action

NIrp3-IN-nbc6 exerts its inhibitory effect by directly targeting the NLRP3 protein, a key sensor component of the inflammasome. The core chemical insight behind the NBC series of inhibitors, including **NIrp3-IN-nbc6**, is the critical role of the oxazaborine ring in their activity. A key feature of **NIrp3-IN-nbc6**'s mechanism is its independence from cellular calcium (Ca2+) homeostasis, distinguishing it from earlier NLRP3 inhibitors like 2-aminoethoxydiphenyl borate (2APB) which had off-target effects on calcium signaling.



The inhibitor has been shown to be effective against both canonical and non-canonical NLRP3 inflammasome activation pathways. It functions downstream of potassium (K+) efflux, a common trigger for NLRP3 activation, and upstream of caspase-1 activation. By inhibiting NLRP3, **NIrp3-IN-nbc6** effectively blocks the downstream events of inflammasome assembly, including the oligomerization of the adaptor protein ASC, the activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).

Quantitative Data

The following tables summarize the available quantitative data for **NIrp3-IN-nbc6** and related compounds, providing a basis for experimental design and comparison.

Table 1: In Vitro Activity of NIrp3-IN-nbc6



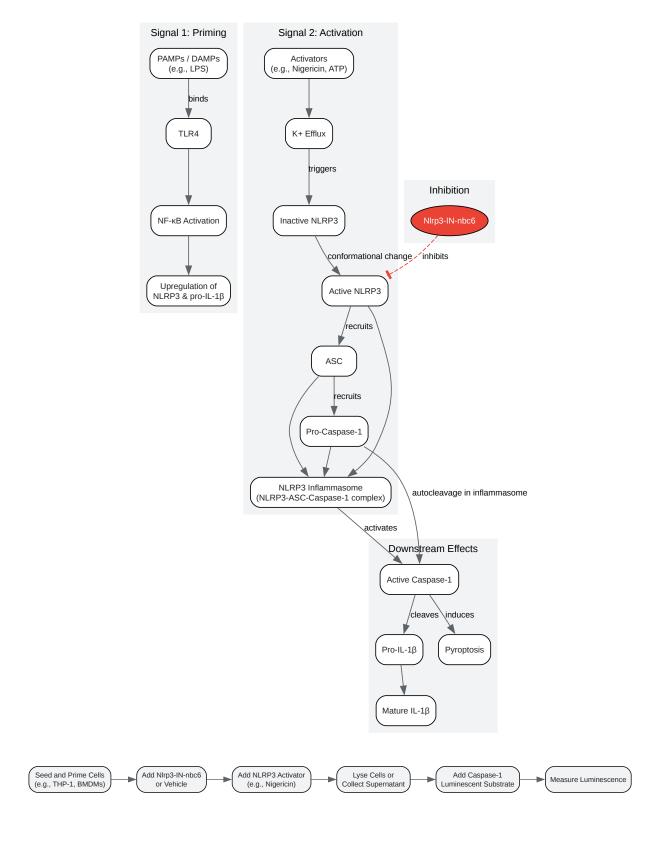
Parameter	Value	Cell Line/System	Assay Conditions	Reference
IC50	574 nM	Not specified	Not specified	[1][2]
Inhibition of IL-1β release	Complete inhibition at 10 μΜ	LPS-primed wild- type murine bone marrow-derived neutrophils	Stimulated with Nigericin	
Inhibition of IL-1β release	Inhibition at 10 μΜ	LPS-primed primary bone marrow-derived macrophages (BMDMs)	Stimulated with Imiquimod	[1]
Selectivity	Selective for NLRP3 at lower concentrations (e.g., 10 µM); may inhibit other inflammasomes at higher concentrations (e.g., 30 µM)	Primary wild-type and NLRP3 knockout BMDMs	Compared against AIM2 and NLRC4 inflammasomes	

Signaling Pathways

The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2). **NIrp3-IN-nbc6** intervenes in the activation step.

NLRP3 Inflammasome Activation Pathway and Inhibition by Nlrp3-IN-nbc6





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